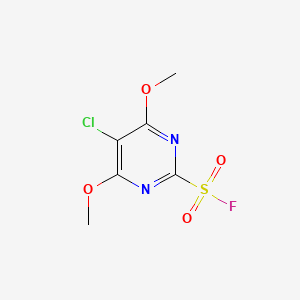

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

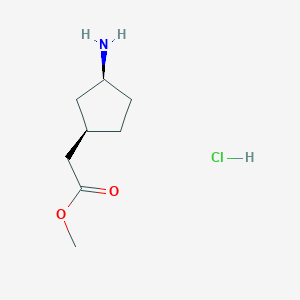

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2089255-25-2 . It has a molecular weight of 256.64 and is typically in powder form . The IUPAC name for this compound is 5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is 1S/C6H6ClFN2O4S/c1-13-4-3(7)5(14-2)10-6(9-4)15(8,11)12/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a powder . It is typically stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

Sulfonyl fluorides, including derivatives similar to 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride, have been explored for their potential in radiopharmaceutical development. These compounds offer a promising route for nucleophilic incorporation of fluorine-18 ([^(18)F]F^-), advantageous in developing radiolabeled biomarkers for Positron Emission Tomography (PET) chemistry. Their preparation in water at room temperature and their ability to label complex biological pharmacophores efficiently highlight their significance in the field (Inkster et al., 2012).

Fluoride Ion Sensing

The sensing mechanism for fluoride ions using 2-ureido-4[1H]-pyrimidinone quadruple hydrogen-bonded supramolecular assemblies has been studied, demonstrating how these compounds can act as selective sensors. This research could pave the way for developing new materials capable of detecting fluoride ions in various environmental and biological contexts, showcasing the versatility of pyrimidine derivatives in sensing applications (Chen et al., 2013).

Fluoride-mediated Synthesis

Research into fluoride-mediated nucleophilic substitution reactions has utilized similar pyrimidine derivatives, showcasing their role in synthesizing alkyl amino and ether pyrazoles. These reactions proceed under mild conditions, offering moderate to high yields and demonstrating the pyrimidine derivatives' utility in creating structurally diverse compounds (Shavnya et al., 2005).

Water Analysis

Lewis acidic organostiboranes containing pyrimidine derivatives have been developed for the fluorescence turn-on sensing of fluoride in drinking water at ppm concentrations. This application underscores the importance of such compounds in environmental monitoring, particularly for ensuring safe drinking water standards (Hirai & Gabbaï, 2014).

Nucleophilic Substitution Acceleration

The use of sulfinates has been shown to significantly enhance the rate of substitution in reactions involving 2-chloro-4,6-dimethoxypyrimidine, with derivatives acting as intermediates for potent herbicides. This research highlights the chemical's role in agricultural chemistry, offering efficient pathways to new herbicidal compounds (Bessard & Crettaz, 2000).

Propiedades

IUPAC Name |

5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O4S/c1-13-4-3(7)5(14-2)10-6(9-4)15(8,11)12/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEKUPIQHGNOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)S(=O)(=O)F)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclohexyl)-2-[4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2649503.png)

![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)

![1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea](/img/structure/B2649505.png)

![5-(4-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2649506.png)

![1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2649507.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide](/img/structure/B2649508.png)

![3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2649520.png)